molecular formula C8H6IN B1311649 4-iodo-1H-indole CAS No. 81038-38-2

4-iodo-1H-indole

Cat. No.: B1311649
CAS No.: 81038-38-2
M. Wt: 243.04 g/mol
InChI Key: XVRDITINKCASST-UHFFFAOYSA-N
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Description

4-Iodo-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of an iodine atom at the fourth position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1H-indole can be achieved through several methods. One common approach involves the iodination of indole using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction typically takes place in an acidic medium, such as acetic acid, to facilitate the electrophilic substitution at the fourth position of the indole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the iodine atom onto the indole ring. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-amino-1H-indole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 4-Amino-1H-indole.

Scientific Research Applications

4-Iodo-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

    4-Bromo-1H-indole: Similar to 4-iodo-1H-indole but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in terms of biological activity and selectivity.

    4-Chloro-1H-indole: Contains a chlorine atom at the fourth position. It is less reactive compared to the iodine derivative but still useful in various synthetic applications.

    4-Fluoro-1H-indole: Features a fluorine atom at the fourth position. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

Uniqueness of this compound: The presence of the iodine atom in this compound imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis. Its larger atomic size and higher reactivity compared to other halogens allow for specific transformations that are not easily achievable with other halogenated indoles.

Properties

IUPAC Name

4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDITINKCASST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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